molecular formula C13H17NO B2353771 6'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene] CAS No. 1488970-91-7

6'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]

Cat. No.: B2353771
CAS No.: 1488970-91-7
M. Wt: 203.285
InChI Key: HYNZVFUZJDJRNU-CYBMUJFWSA-N
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Description

6’-Methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] is a complex organic compound characterized by its unique spiro structure, which involves a four-membered azetidine ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] typically involves the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone . This process can be achieved using various demethylating agents under controlled conditions. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, which can reduce double bonds or other functional groups.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups such as halides or alkyl chains.

Scientific Research Applications

6’-Methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] lies in its spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and can lead to the development of novel compounds with specific activities.

Properties

IUPAC Name

(4R)-7-methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-15-11-4-5-12-10(9-11)3-2-6-13(12)7-8-14-13/h4-5,9,14H,2-3,6-8H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNZVFUZJDJRNU-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCC2)CCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@]3(CCC2)CCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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